molecular formula C20H20FN5O3 B6504819 3-fluoro-4-methoxy-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}benzamide CAS No. 1396774-41-6

3-fluoro-4-methoxy-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}benzamide

Cat. No.: B6504819
CAS No.: 1396774-41-6
M. Wt: 397.4 g/mol
InChI Key: XBGIINNRSUWXGT-UHFFFAOYSA-N
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Description

The compound 3-fluoro-4-methoxy-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}benzamide is a benzamide derivative featuring a fluorinated aromatic ring, a methoxy substituent, and a pyrrolidine-linked pyridinyl-oxadiazole moiety. Its design incorporates multiple pharmacophoric elements:

  • Fluorine at the 3-position enhances metabolic stability and membrane permeability.
  • Methoxy group at the 4-position modulates electronic and steric properties.
  • 1,2,4-Oxadiazole serves as a bioisostere for ester or amide groups, enhancing resistance to enzymatic degradation .

This compound’s structural complexity suggests applications in kinase inhibition or GPCR modulation, akin to analogs in the provided evidence (e.g., triazolo-oxazine derivatives in patents ).

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3/c1-12-23-20(29-25-12)14-4-6-18(22-10-14)26-8-7-15(11-26)24-19(27)13-3-5-17(28-2)16(21)9-13/h3-6,9-10,15H,7-8,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGIINNRSUWXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Aromatic Rings

Target Compound vs. 5-Fluoro-N-(2-Methoxy-4-Methylpyridin-3-yl)-Benzamide ()
  • Target : 3-Fluoro-4-methoxy on benzamide.
  • Analog : 5-Fluoro with trifluoropropyl and triazolo-oxazine.
  • Impact :
    • The trifluoropropyl group in the analog increases lipophilicity (logP) compared to the target’s methoxy .
    • Triazolo-oxazine may enhance binding to hydrophobic pockets in targets like proteases or kinases .
Target Compound vs. 2-Fluoro-N-Isopropylbenzamide (Example 53, )
  • Target : Fluorine at position 3.
  • Analog : Fluorine at position 2 with isopropylamide.
  • Impact: 2-Fluoro substitution may alter steric hindrance, affecting binding affinity.

Heterocyclic Moieties and Bioactivity

Target Compound vs. Pyridinyl-Oxadiazole vs. Imidazo-Pyrimidine ()
  • Target : Pyridinyl-oxadiazole linked to pyrrolidine.
  • Analog : Imidazo[1,2-a]pyrimidine in 3-fluoro-N-(4-{7-methylimidazo...}phenyl)benzamide.
  • Impact :
    • Oxadiazole improves metabolic stability compared to imidazo-pyrimidine, which may undergo faster oxidative metabolism .
    • Imidazo-pyrimidine’s planar structure could enhance π-π stacking in enzyme active sites .
Target Compound vs. Triazolo-Oxazine Derivatives ()
  • Target : Oxadiazole as a 5-membered heterocycle.
  • Analog : Triazolo-oxazine (6-membered ring with two heteroatoms).
  • Impact :
    • Triazolo-oxazine’s larger ring size may confer selectivity for specific protein conformations .

Physicochemical Properties

Property Target Compound Example 53 () Analog
Molecular Weight ~450 (estimated) 589.1 ~550 (estimated)
Melting Point Not reported 175–178°C Not reported
Key Functional Groups Fluorine, methoxy, oxadiazole Fluorine, pyrazolo-pyrimidine Triazolo-oxazine, trifluoropropyl
Solubility (Predicted) Moderate (polar groups) Low (isopropyl bulk) Low (trifluoropropyl)

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